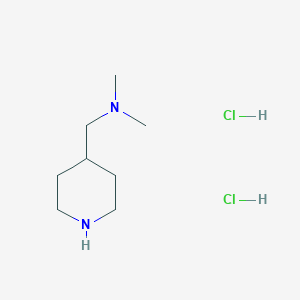![molecular formula C10H19NO3 B063422 Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- CAS No. 161977-65-7](/img/structure/B63422.png)
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic molecules and has shown potential in a wide range of applications.
Wirkmechanismus
The mechanism of action of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is not fully understood, but it is believed to act as a nucleophile in many reactions. It has also been shown to be an effective catalyst in certain reactions, further highlighting its potential in organic synthesis.
Biochemische Und Physiologische Effekte
While Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as a therapeutic agent. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is its versatility in organic synthesis. It can be used to create a wide range of complex organic molecules and has shown potential in various applications. However, its limitations include its potential toxicity and the need for specialized equipment and training to handle it safely.
Zukünftige Richtungen
As Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- continues to be studied, there are many potential future directions for research. Some possible areas of interest include exploring its potential as a therapeutic agent, optimizing its use in organic synthesis, and further investigating its mechanism of action. Additionally, future research may focus on developing safer and more efficient methods for handling and synthesizing this compound.
In conclusion, Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- is a unique and versatile compound that has shown potential in a wide range of scientific applications. While more research is needed to fully understand its properties and potential, it is clear that this compound has much to offer in the field of organic synthesis and beyond.
Synthesemethoden
The synthesis of Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- can be achieved through a variety of methods. One common method involves the reaction of butadiene monoxide with tert-butylamine in the presence of a catalyst. This results in the formation of the desired compound with a high yield.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of organic synthesis, where it has been used to create a variety of complex organic molecules.
Eigenschaften
CAS-Nummer |
161977-65-7 |
|---|---|
Produktname |
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- |
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl N-[(E,2S)-1-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5-6,8,12H,7H2,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1 |
InChI-Schlüssel |
RLQGUKJOAZJLEF-GJIOHYHPSA-N |
Isomerische SMILES |
C/C=C/[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(CO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CC(CO)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



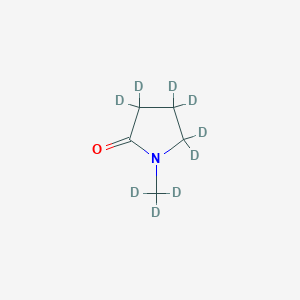
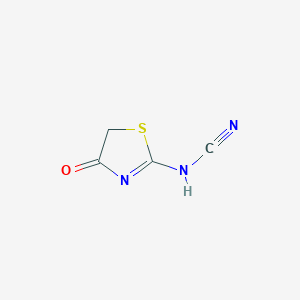
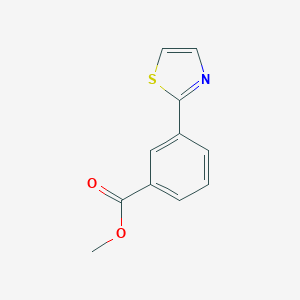

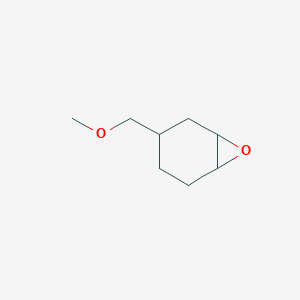
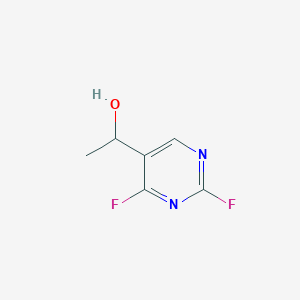
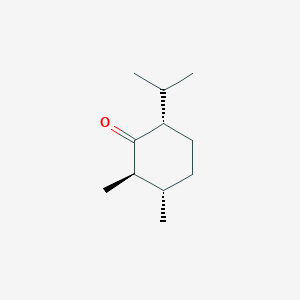



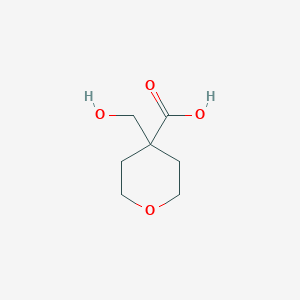
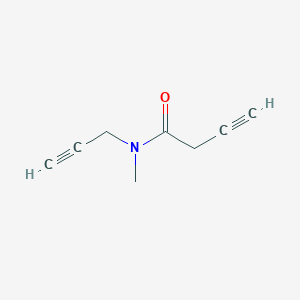
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
